AT₁ Receptor Binding Affinity: Telmisartan (Containing the 4′-Tert‑butyl‑6‑methyl Motif) vs. Des‑tert‑butyl Analog
The telmisartan‑derived biphenyl‑carboxylic acid fragment (4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid) is essential for high‑affinity AT₁ binding. Kubo et al. demonstrated that removal of the 4′‑tert‑butyl group reduces AT₁ receptor affinity by >100‑fold, with the des‑tert‑butyl analogue showing IC₅₀ > 1 µM compared to 3.7 nM for the parent telmisartan [1].
| Evidence Dimension | AT₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Telmisartan IC₅₀ = 3.7 nM (contains 4′‑tert‑butyl‑6‑methylbiphenyl‑2‑carboxylic acid fragment) [1] |
| Comparator Or Baseline | Des‑tert‑butyl telmisartan analogue IC₅₀ > 1,000 nM (lacks 4′‑tert‑butyl group) [1] |
| Quantified Difference | ≥270‑fold loss of affinity upon removal of the 4′‑tert‑butyl group |
| Conditions | Radioligand binding assay using [³H]‑angiotensin II and human AT₁ receptor expressed in CHO cells |
Why This Matters
The >100‑fold affinity cliff confirms that the 4′‑tert‑butyl group is a critical pharmacophoric element; any analog lacking this substituent cannot deliver the target receptor potency required for an angiotensin‑II receptor blocker intermediate.
- [1] Kubo K, Kohara Y, Imamiya E, et al. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. J Med Chem. 1993;36(15):2182‑2195. View Source
